1,3-Dithiolane, 2-nonyl-

CAS No.: 131195-53-4

Cat. No.: VC19119265

Molecular Formula: C12H24S2

Molecular Weight: 232.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 131195-53-4 |

|---|---|

| Molecular Formula | C12H24S2 |

| Molecular Weight | 232.5 g/mol |

| IUPAC Name | 2-nonyl-1,3-dithiolane |

| Standard InChI | InChI=1S/C12H24S2/c1-2-3-4-5-6-7-8-9-12-13-10-11-14-12/h12H,2-11H2,1H3 |

| Standard InChI Key | DYNKHQGIKHTBME-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCC1SCCS1 |

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

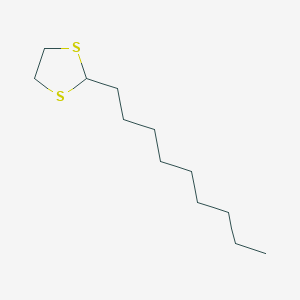

1,3-Dithiolane, 2-nonyl- (CAS 131195-53-4) is defined by a five-membered ring containing two sulfur atoms at the 1- and 3-positions, with a linear nonyl (C₉H₁₉) group attached to the 2-carbon (Figure 1) . The molecular formula is C₁₂H₂₄S₂, yielding a molecular weight of 232.449 g/mol . Its saturated structure distinguishes it from unsaturated analogs like 2-nonylidene-1,3-dithiolane (CAS 42196-81-6), which features a double bond in the nonyl chain .

Table 1: Key Structural and Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₄S₂ | |

| Molecular Weight (g/mol) | 232.449 | |

| Exact Mass | 232.132 | |

| LogP (Partition Coeff.) | 4.933 | |

| PSA (Polar Surface Area) | 50.60 Ų |

The LogP value of 4.933 indicates moderate lipophilicity, suggesting preferential solubility in nonpolar solvents, while the polar surface area (PSA) reflects limited hydrogen-bonding capacity .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 1,3-dithiolane derivatives often involves cyclization reactions or functionalization of pre-existing dithiolane frameworks. For 2-nonyl-1,3-dithiolane, a plausible route adapts methodologies reported for analogous 1,3-dithianes :

-

Precursor Preparation: A thiourea or dithiocarbamate intermediate is generated by reacting a nonyl-substituted carbonyl compound (e.g., nonyl aldehyde) with a sulfurating agent like phosphorus pentasulfide (P₂S₅).

-

Cyclization: The intermediate undergoes cyclization in the presence of a base (e.g., DBU) to form the dithiolane ring .

-

Purification: Column chromatography (e.g., silica gel with chloroform) isolates the target compound .

Reaction Scheme:

This method aligns with protocols for synthesizing 2-cyano-5-dimethylamino-1,3-dithianes, where electron-withdrawing groups enhance reactivity .

Physicochemical Properties

Thermal Stability and Solubility

While specific thermal data (e.g., melting/boiling points) for 2-nonyl-1,3-dithiolane remain unreported, its structural analogs suggest stability up to 200°C . The nonyl chain imparts hydrophobicity, rendering the compound insoluble in water but miscible with organic solvents like chloroform or hexane .

Spectroscopic Characterization

-

IR Spectroscopy: Expected S–S and C–S stretching vibrations near 500–700 cm⁻¹ .

-

NMR: Protons on the dithiolane ring resonate at δ 2.5–3.5 ppm, while nonyl chain signals appear at δ 0.8–1.5 ppm .

Functional Applications

Material Science Applications

The sulfur-rich framework of dithiolanes lends itself to polymer chemistry, where such compounds act as crosslinking agents or vulcanization accelerators . The nonyl substituent could further modulate polymer flexibility and thermal resistance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume